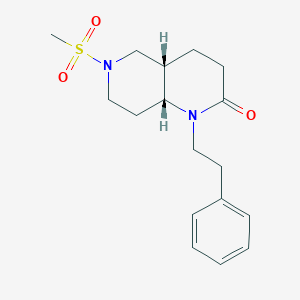![molecular formula C13H14N6O B5378958 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5378958.png)
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in the treatment of various autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the immune response.
作用机制
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the immune response. JAK enzymes play a critical role in the signaling pathways that lead to the production of cytokines, which are proteins that regulate the immune response. By blocking the activity of JAK enzymes, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide can effectively reduce the production of cytokines, leading to a reduction in inflammation and other symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been shown to effectively reduce inflammation and other symptoms associated with autoimmune diseases in preclinical and clinical studies. In addition, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
One of the main advantages of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide as a research tool is its specificity for JAK enzymes, which allows researchers to selectively study the role of these enzymes in the immune response. However, one limitation of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide is that it may not fully replicate the complex interactions between JAK enzymes and other signaling pathways in vivo.
未来方向
There are several potential future directions for research involving N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of interest is the use of JAK inhibitors in combination with other therapies, such as biologic agents, to achieve greater efficacy in the treatment of autoimmune diseases. Finally, there is also interest in studying the potential use of JAK inhibitors in the treatment of other diseases, such as cancer and viral infections.
合成方法
The synthesis of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide involves several steps, starting with the reaction of 4,6-dimethyl-2-pyrimidinylamine with ethyl 2-chloroacetate to form ethyl 4,6-dimethyl-2-(2-oxoethyl)pyrimidine-5-carboxylate. This compound is then reacted with 4-bromo-1H-pyrazole-5-carboxamide to form N-[4-bromo-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide. Finally, the bromine atom is replaced with a cyano group using sodium cyanide to yield N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide.
科学研究应用
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been extensively studied for its potential as a therapeutic agent in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been shown to effectively suppress the activity of JAK enzymes, which are involved in the immune response. This suppression can lead to a reduction in inflammation and other symptoms associated with autoimmune diseases.
属性
IUPAC Name |
N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-4-11(20)18-12-10(6-14)7-15-19(12)13-16-8(2)5-9(3)17-13/h5,7H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXULTLNHJASMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=NN1C2=NC(=CC(=N2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378881.png)
![3-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5378885.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5378904.png)
![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5378908.png)
![N-benzyl-3-[(butylsulfonyl)amino]benzamide](/img/structure/B5378917.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5378920.png)
![1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5378926.png)
![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylacrylamide](/img/structure/B5378934.png)

![4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5378948.png)
![N-1-naphthyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5378970.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5378975.png)
![1-(diphenylmethyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5378987.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5378995.png)